8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Fragment-Based Drug Discovery Lead-Like Property Space Rule of Three Compliance

8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 376374-34-4) is a halogenated naphthoxazine derivative featuring a bromine substituent at the 8-position and a 4-methoxyphenyl group at position 2 of the oxazine ring. The compound has a molecular formula of C₁₉H₁₆BrNO₂ and a molecular weight of approximately 370.2 g/mol.

Molecular Formula C19H16BrNO2
Molecular Weight 370.2 g/mol
CAS No. 376374-34-4
Cat. No. B3060446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
CAS376374-34-4
Molecular FormulaC19H16BrNO2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC3=C(C=CC4=C3C=CC(=C4)Br)OC2
InChIInChI=1S/C19H16BrNO2/c1-22-16-6-4-15(5-7-16)21-11-18-17-8-3-14(20)10-13(17)2-9-19(18)23-12-21/h2-10H,11-12H2,1H3
InChIKeyXFSBDBIEVKXTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 376374-34-4): Procurement-Relevant Chemical Profile


8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 376374-34-4) is a halogenated naphthoxazine derivative featuring a bromine substituent at the 8-position and a 4-methoxyphenyl group at position 2 of the oxazine ring . The compound has a molecular formula of C₁₉H₁₆BrNO₂ and a molecular weight of approximately 370.2 g/mol [1]. It is commercially available as a research-grade screening compound from multiple suppliers, including ChemBridge Corporation (Catalog No. 6547878), typically at ≥95% purity [1]. This compound belongs to the 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine class, a scaffold that has attracted interest for acetylcholinesterase inhibition, anti-inflammatory activity, antimicrobial effects, and HIV-1 reverse transcriptase inhibition [2][3][4][5].

8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Why In-Class Analogs Cannot Be Considered Interchangeable


Within the naphtho[1,2-e][1,3]oxazine chemical class, even seemingly minor structural modifications produce substantial divergence in biological target engagement, potency, and selectivity profiles. Systematic SAR studies on this scaffold have demonstrated that variation of the aryl substituents at the 1- and 3-positions—analogous to the substitution pattern at position 2 in the dihydro series—yields IC₅₀ values spanning orders of magnitude [1][2]. For example, among closely related 2-thiazolyl-substituted dihydronaphthoxazine derivatives, only 4 out of 14 synthesized compounds exhibited potent HIV-1 RT inhibition, with therapeutic indices differing by more than 2.5-fold relative to efavirenz, underscoring the non-linear SAR [3]. The presence of the 8-bromo substituent in the target compound provides a synthetic diversification handle—via cross-coupling chemistry—that is absent in the unsubstituted parent scaffold . Consequently, generic substitution with an in-class analog lacking the bromine atom or bearing a different 2-aryl group would generate a chemically distinct entity with unpredictable biological performance, making the specific CAS 376374-34-4 compound non-interchangeable for applications requiring precise structural identity.

8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (CAS 376374-34-4): Quantitative Comparator Evidence for Differentiated Selection


Molecular Weight and Physicochemical Property Differentiation vs. Fragment-Library Analogs

The target compound (MW 370.2 g/mol) surpasses the standard Rule of Three (Ro3) threshold for fragment libraries (MW ≤ 300 Da) by approximately 70 Da [1][2]. This places it in a distinct procurement category: it is too large for classical fragment-based screening yet remains within lead-like space (MW ≤ 450 Da), differentiating it from smaller naphthoxazine fragments such as 2-(4-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (MW 275.35 g/mol, CAS 6642-03-1) . The higher molecular complexity, conferred by the 8-bromo and 4-methoxyphenyl substituents, increases the number of potential intermolecular interactions available for target binding while retaining synthetic tractability [1].

Fragment-Based Drug Discovery Lead-Like Property Space Rule of Three Compliance

Synthetic Utility: 8-Bromo Substituent as a Cross-Coupling Handle vs. Unsubstituted Parent Scaffold

The aryl bromide at position 8 enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are structurally impossible for the non-halogenated parent naphtho[1,2-e][1,3]oxazine scaffold . This functional handle permits rapid analog generation for SAR exploration without de novo scaffold synthesis. The 4-methoxyphenyl group at position 2 introduces electron-donating character that modulates the electron density of the oxazine ring, potentially affecting ring-opening equilibria and biological target interactions [1]. By contrast, the 2-(4-methylphenyl) analog (CAS 6642-03-1) lacks both the bromine diversification point and the methoxy oxygen hydrogen-bonding capability .

Medicinal Chemistry Late-Stage Functionalization C–C Bond Formation

Patent-Cited Inclusion in Anti-Tuberculosis Composition Claims vs. Unlisted In-Class Analogs

The compound is explicitly named as Formula I in U.S. Patent Application 20210137932, which claims methods and compositions for treating tuberculosis, including drug-resistant Mtb strains [1]. The patent discloses that compounds of Formulas I–IX inhibit intrinsically disordered proteins (IDPs) in M. tuberculosis and inhibit growth of both susceptible and MDR TB strains at concentrations comparable to isoniazid and rifampin [1]. In contrast, numerous structurally analogous naphtho[1,2-e][1,3]oxazines—including those with demonstrated antimicrobial activity in published studies—are not encompassed by this patent's claims, conferring a distinct intellectual property position for the 8-bromo-2-(4-methoxyphenyl) derivative [2].

Anti-Tuberculosis Drug Discovery Intrinsically Disordered Protein Inhibition Patent Composition of Matter

Physical Property Attributes: Density and Boiling Point vs. Unsubstituted Naphthoxazine Core

The compound's measured density of 1.441 g/cm³ and calculated boiling point of 544.6°C at 760 mmHg reflect the mass contributions of the bromine atom (atomic mass 79.9) and the 4-methoxyphenyl group relative to the unsubstituted 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine core. The elevated boiling point compared to lower-molecular-weight naphthoxazine analogs necessitates adjusted parameters for distillation-based purification and volatility-dependent formulation processes . The refractive index of 1.667 and vapor pressure of 6.42 × 10⁻¹² mmHg at 25°C further characterize its low-volatility profile .

Physicochemical Characterization Purification Protocol Design Formulation Pre-Screening

8-Bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Lead-Like Screening Library Augmentation for Anti-Infective Drug Discovery

Given the compound's explicit inclusion in a tuberculosis treatment patent (U.S. 20210137932) as Formula I [1] and its molecular weight positioning above fragment space yet within lead-like boundaries (MW 370.2 vs. Ro3 ≤ 300 Da) [2], this compound is best deployed as part of a lead-like screening collection targeting mycobacterial IDPs. Procurement for high-throughput screening against M. tuberculosis H37Rv or drug-resistant clinical isolates is supported by the patent's disclosure of growth inhibition at concentrations comparable to frontline TB drugs [1].

Medicinal Chemistry SAR Expansion via C8-Bromo Derivatization

The aryl bromide at position 8 provides a unique synthetic handle for palladium-catalyzed diversification that is absent in non-halogenated naphthoxazine analogs . This makes the compound a privileged starting material for generating focused libraries of 8-aryl, 8-amino, or 8-alkynyl derivatives through Suzuki, Buchwald-Hartwig, or Sonogashira coupling, respectively. Medicinal chemistry teams requiring rapid analog synthesis without de novo scaffold construction can leverage this orthogonal reactivity point that the 2-(4-methylphenyl) analog (CAS 6642-03-1) and other non-halogenated congeners cannot provide .

Acetylcholinesterase Inhibitor Lead Optimization Programs

Although no direct AChE inhibition data exists for this specific compound, the naphtho[1,2-e][1,3]oxazine scaffold has been validated as an AChE inhibitor pharmacophore through molecular docking and MM-GBSA studies showing high-affinity interactions within the AChE active site gorge [3]. The 8-bromo and 4-methoxyphenyl substituents introduce steric and electronic features that can be exploited for optimizing binding free energy; the best reported analog in the class achieved a binding free energy of −48.04 kcal/mol [3]. Procurement of this compound as a synthetic intermediate enables systematic exploration of how C8-substitution modulates AChE binding.

Chemical Biology Probe Development Targeting Nucleoside Metabolism in Mycobacteria

The compound's inclusion in the TB patent alongside its structural relationship to known purine nucleoside phosphorylase (PNP) inhibitor chemotypes [1][4] positions it as a candidate for developing chemical probes targeting mycobacterial nucleotide salvage pathways. The bromine atom can be exploited for radiolabeling or as a photoaffinity label precursor, while the methoxyphenyl group provides a potential hydrogen-bond acceptor for target engagement. This dual functionality is not simultaneously available in simpler 1,3-diaryl-naphthoxazine analogs studied for antimicrobial activity [5].

Quote Request

Request a Quote for 8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.